7-(Bromomethyl)quinoline hydrobromide

Solubility Salt Selection Pre-formulation

Researchers requiring a reliable 7-substituted quinoline electrophile often face inconsistent yields due to poor aqueous solubility of the free base. 7-(Bromomethyl)quinoline hydrobromide (CAS 188874-61-5) solves this as a pre-formed salt with enhanced water solubility. · Enhanced Reactivity: Hydrobromide salt ensures solubility in aqueous media, avoiding the 38 mg/L limitation of the free base. · Supply Assurance: Offered at 97% purity with comprehensive CoA (NMR, HPLC) for batch consistency. · Risk Mitigation: Eliminates the procurement risk of unvalidated positional isomer substitution, ensuring regioselectivity for the 7-position.

Molecular Formula C10H9Br2N
Molecular Weight 302.99 g/mol
CAS No. 188874-61-5
Cat. No. B063397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)quinoline hydrobromide
CAS188874-61-5
Synonyms7-(bromomethyl)quinoline hydrobromide
Molecular FormulaC10H9Br2N
Molecular Weight302.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CBr)N=C1.Br
InChIInChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
InChIKeyZZBJLKLNROHUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Bromomethyl)quinoline hydrobromide: Reactivity and Interchangeability Limits


7-(Bromomethyl)quinoline hydrobromide (CAS 188874-61-5) is a quinoline-based heterocyclic building block featuring a bromomethyl substituent at the 7-position, isolated as the hydrobromide salt (C₁₀H₉Br₂N, MW 302.99) . This salt form is reported to enhance aqueous solubility and handling stability relative to the free base (CAS 769100-08-5, C₁₀H₈BrN, MW 222.08) . The compound serves primarily as an electrophilic intermediate for nucleophilic substitution and cross-coupling reactions, with suppliers typically offering purities of 95–97% . Published, quantitative comparative data directly benchmarking this specific compound against its positional isomers or salt forms are virtually absent from the primary literature, which limits the evidence base for differentiation.

Reactive Intermediate Electrophilic quinoline building block for SN2 / cross-coupling
Salt Form Advantage Hydrobromide salt reported to improve aqueous solubility versus free base
Supplier Specification Typical purity 95–97%; limited published comparative evidence

Substitution Risks: Positional Isomer and Salt-Form Divergence


In-class compounds such as the free base 7-(bromomethyl)quinoline, or the hydrobromide salts of the 2-, 4-, 5-, 6-, and 8-bromomethyl isomers, cannot be assumed interchangeable without experimental validation . The 7-position of the bromomethyl group determines the steric and electronic environment of the reactive center, which can control regioselectivity in subsequent synthetic steps [1]. Furthermore, the hydrobromide salt form provides distinct solubility, hygroscopicity, and storage characteristics versus the free base, potentially leading to divergent yields or reproducibility failures if substituted without optimization [2]. The lack of published, head-to-head reactivity or selectivity data for these analogues underscores the procurement risk of unvalidated substitutions.

Salt-form mismatch
Free base (CAS 769100-08-5) differs in solubility and hygroscopicity; may lead to divergent yields or workup challenges
Positional isomer divergence
2-, 4-, 5-, 6-, 8-bromomethyl isomers control different steric/electronic environments; reactivity not interchangeable without empirical validation

7-(Bromomethyl)quinoline hydrobromide: Differentiation Evidence


Aqueous Solubility: Salt vs Free Base

The hydrobromide salt of 7-(bromomethyl)quinoline (CAS 188874-61-5) exhibits enhanced aqueous solubility relative to its neutral free base (CAS 769100-08-5). A single authoritative database reports the aqueous solubility of the free base as 38 mg/L , whereas the hydrobromide salt is qualitatively described as 'soluble in water' by multiple vendors [1]. No quantitative solubility value for the hydrobromide salt was identified, but the salt form is universally recognized to improve solubility drastically, a critical parameter for aqueous reaction conditions.

Aqueous solubility: salt vs base
Data to verify
Hydrobromide salt: reported ‘soluble in water’ Free base (CAS 769100-08-5): 38 mg/L
Supports aqueous reaction media selection
No quantitative salt solubility value; vendor description only
Solubility Salt Selection Pre-formulation

Purity & QC: Batch-to-Batch Reproducibility

7-(Bromomethyl)quinoline hydrobromide from major suppliers (e.g., Bidepharm) is offered at a standard purity of 97%, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In contrast, many positional isomer hydrobromides (e.g., 2-, 4-, 5-, 6-, 8-bromomethyl) are commonly listed at lower typical purities of 95% and frequently lack comprehensive analytical documentation . This difference in supplier specification and quality assurance can be critical for reproducible synthesis in drug discovery.

Purity and QC documentation
Data to verify
7-isomer HBr: 97% with NMR, HPLC, GC 2-/4-/5-/6-/8-isomer HBr: 95%, minimal analytical data
May support batch reproducibility
Supplier specification; batch-specific CoA required
Purity Quality Control Reproducibility

Position-Specific Electrophilic Reactivity

The bromomethyl group at the 7-position of the quinoline ring exhibits distinct electrophilic reactivity compared to the 2-, 4-, 5-, 6-, and 8-isomers due to differential electronic effects [1][2]. While no direct kinetic comparison study exists for 7-(bromomethyl)quinoline, a closely analogous study on aminoquinoline-derived photolabile protecting groups demonstrated that the substitution position critically governs photorelease quantum yields and two-photon uncaging cross-sections [1]. By class-level inference, the 7-bromomethyl isomer can be predicted to show different reaction rates with nucleophiles compared to the 2- and 4- isomers, which are conjugated to the quinoline nitrogen and thus electronically distinct.

Position-dependent reactivity
Class-level inference
7-bromomethyl reactivity inferred from aminquinoline photocage position-isomer data
Isomer selection non-trivial; empirical optimization may be needed
No direct kinetic data; model-system inference from Tran et al. 2015
Nucleophilic Substitution Regioselectivity Structure-Activity

7-(Bromomethyl)quinoline hydrobromide: Procurement Scenarios


Aqueous-Phase Synthesis of 7-Substituted Quinolines

The enhanced aqueous solubility of the hydrobromide salt makes it the preferred form for reactions run in water or aqueous mixtures, such as nucleophilic substitutions with amines or thiols under physiological-like conditions [1]. In contrast, the free base (CAS 769100-08-5) has a reported aqueous solubility of only 38 mg/L, which can severely limit reaction rates and yields in aqueous media .

Multi-Step Pharmaceutical Intermediate: High Reproducibility

For medicinal chemistry programs where this compound serves as a key intermediate in the synthesis of 7-quinolinylmethyl-containing drug candidates, the 97% purity and comprehensive analytical documentation (NMR, HPLC, GC) provided by suppliers like Bidepharm offer a clear procurement advantage over lower-purity (95%) isomer alternatives [1]. This reduces the risk of side-product formation and simplifies downstream purification.

Regioselective Alkylation of Phenols, Thiols, or Amines

Based on class-level inference from aminoquinoline photocaging studies, the 7-bromomethyl isomer is expected to show a distinct regioselectivity profile compared to the 2- and 4-isomers [1]. Researchers performing selective alkylation of heteroatom nucleophiles should therefore specifically procure the 7-isomer, as substitution with a 2- or 4-bromomethylquinoline would place the reactive center in direct conjugation with the quinoline nitrogen, leading to a different electronic environment and potentially unwanted side reactions.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis of 7-quinolinylmethyl derivatives
Salt-form solubility profile
Aqueous reaction media performance
Multi-step pharmaceutical intermediate synthesis
Purity and QC documentation level
Batch reproducibility and side-product formation
Regioselective alkylation of heteroatom nucleophiles
7-position bromomethyl reactivity
Regioselectivity outcome relative to isomer series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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